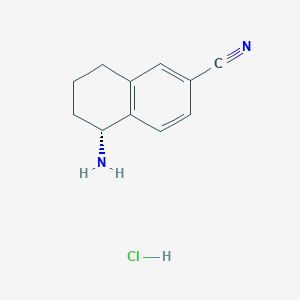

(R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride

CAS No.:

Cat. No.: VC13719877

Molecular Formula: C11H13ClN2

Molecular Weight: 208.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13ClN2 |

|---|---|

| Molecular Weight | 208.69 g/mol |

| IUPAC Name | (5R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile;hydrochloride |

| Standard InChI | InChI=1S/C11H12N2.ClH/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13;/h4-6,11H,1-3,13H2;1H/t11-;/m1./s1 |

| Standard InChI Key | DTVGTFOEOYKYJO-RFVHGSKJSA-N |

| Isomeric SMILES | C1C[C@H](C2=C(C1)C=C(C=C2)C#N)N.Cl |

| SMILES | C1CC(C2=C(C1)C=C(C=C2)C#N)N.Cl |

| Canonical SMILES | C1CC(C2=C(C1)C=C(C=C2)C#N)N.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a tetrahydronaphthalene ring system, where positions 5 and 2 are substituted with an amino group () and a nitrile group (), respectively. The hydrochloride salt formation at the amino group enhances solubility and stability, a common strategy for improving the physicochemical properties of amine-containing compounds. The (R)-enantiomer is defined by the stereochemical configuration at the 5-position, as illustrated in its SMILES notation: .

Key physicochemical parameters include:

-

Molecular Formula:

-

IUPAC Name: (5R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride

-

Canonical SMILES:

Stereochemical Considerations

The enantiomeric purity of the (R)-form is critical for applications in asymmetric synthesis and drug development. Chiral resolution techniques or enantioselective synthetic routes are typically employed to isolate the desired stereoisomer. The presence of the nitrile group introduces dipole interactions, influencing crystallization behavior and molecular packing.

Synthetic Methodologies

Key Synthetic Routes

Synthesis of (R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride generally proceeds through a multi-step sequence:

-

Construction of the Tetrahydronaphthalene Core:

Starting from naphthalene derivatives, catalytic hydrogenation or Birch reduction selectively saturates specific double bonds to yield the tetrahydronaphthalene scaffold. -

Introduction of Functional Groups:

-

Nitrile Installation: Electrophilic aromatic substitution or palladium-catalyzed cyanation introduces the nitrile group at position 2.

-

Amination: Reductive amination or nucleophilic substitution introduces the amino group at position 5. Enantioselective methods, such as asymmetric hydrogenation or enzymatic resolution, ensure the (R)-configuration .

-

-

Salt Formation:

Treatment with hydrochloric acid converts the free base into the hydrochloride salt, improving crystallinity and handling properties.

Optimization Challenges

Yield and purity are influenced by reaction conditions:

-

Solvent Systems: Polar aprotic solvents (e.g., DMF, acetonitrile) favor nitrile group stability.

-

Catalysts: Palladium complexes or chiral catalysts (e.g., BINAP-ruthenium) enhance enantioselectivity .

-

Temperature: Reactions often proceed at moderate temperatures (50–80°C) to balance kinetics and side-product formation.

Applications in Pharmaceutical Research

Biological Activity Profiling

While direct pharmacological data remain limited, structurally analogous compounds exhibit:

-

Dopamine Receptor Modulation: Tetrahydronaphthalene derivatives are explored for neurological disorders.

-

Enzyme Inhibition: Nitrile-containing molecules often act as protease inhibitors or covalent enzyme modifiers.

Drug Discovery Case Studies

-

Intermediate in Kinase Inhibitor Synthesis: The nitrile group’s electron-withdrawing properties enhance binding affinity in ATP-competitive kinase inhibitors.

-

Chiral Building Blocks: Enantiopure tetrahydronaphthalenes are leveraged in asymmetric synthesis of antidepressants .

Future Directions and Research Gaps

Unresolved Challenges

-

Scalability of Enantioselective Synthesis: Current methods require optimization for industrial-scale production.

-

In Vivo Toxicity Profiling: Absence of preclinical data limits therapeutic exploration.

Emerging Opportunities

-

Bioconjugation: The nitrile group’s compatibility with click chemistry enables antibody-drug conjugate development.

-

Polymer Science: Incorporation into monomers could yield novel materials with tailored thermal properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume